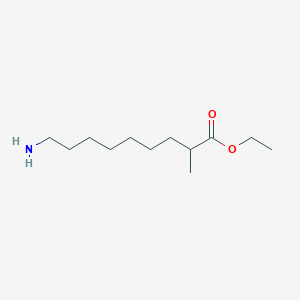

Ethyl 9-amino-2-methylnonanoate

Description

Properties

IUPAC Name |

ethyl 9-amino-2-methylnonanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-3-15-12(14)11(2)9-7-5-4-6-8-10-13/h11H,3-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOVBOWHEWAMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-amino-2-methylnonanoate typically involves the esterification of 9-amino-2-methylnonanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-amino-2-methylnonanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl 9-amino-2-methylnonanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 9-amino-2-methylnonanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

- Ethyl 9-bromononanoate: This compound shares the same carbon backbone as Ethyl 9-amino-2-methylnonanoate but replaces the amino group with a bromine atom. The bromo-substituted derivative is typically used in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex organic frameworks, whereas the amino variant may serve as a nucleophile in peptide or polymer synthesis .

- Ethyl acetamidoacetate: Contains an acetamido group adjacent to the ester, enabling its use in β-lactam antibiotic synthesis. In contrast, this compound’s terminal amino group could facilitate covalent conjugation with carboxylic acids or carbonyl-containing substrates .

Functional Group Comparison

- Amino vs. Hydroxyl Groups: this compound’s primary amine offers superior nucleophilicity compared to hydroxyl-bearing esters like Ethyl 3-hydroxybutyrate. This enhances its reactivity in amidation or Schiff base formation, critical in drug delivery systems .

Physicochemical Properties

Bioactivity and Stability

- Enzymatic Stability: this compound’s methyl branching may confer resistance to esterase-mediated hydrolysis compared to unbranched analogs (e.g., Ethyl acetate), extending its half-life in biological systems .

- Antimicrobial Potential: While Ethyl acetamidoacetate derivatives show antifungal activity against Fusarium spp. (Table 23, ), this compound’s bioactivity remains untested but warrants exploration given structural parallels.

Biological Activity

Ethyl 9-amino-2-methylnonanoate is a compound of interest in various fields, including chemistry, biology, and medicine. Its biological activity and potential applications have been the subject of recent studies. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

This compound is synthesized through the esterification of 9-amino-2-methylnonanoic acid with ethanol, typically using a strong acid catalyst like sulfuric acid under reflux conditions. This method ensures complete conversion to the ester form, which is crucial for its biological activity.

Chemical Structure:

- Molecular Formula: C₁₃H₂₅N O₂

- Molecular Weight: 225.35 g/mol

The biological activity of this compound is primarily attributed to its functional groups:

- Amino Group: Capable of forming hydrogen bonds with biomolecules, influencing their structure and function.

- Ester Group: Can undergo hydrolysis, releasing alcohol and acid that may participate in various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its potential to inhibit the growth of various bacteria, particularly those associated with oral health issues like Streptococcus mutans. In vitro studies have shown that compounds similar to this compound can reduce bacterial viability significantly .

Case Studies

- Antimicrobial Efficacy Against Cariogenic Bacteria:

- Impact on Yeast Fermentation:

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 9-amino-2-methylnonanoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 9-amino-2-methylnonanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Protecting groups (e.g., Boc for amines) may be required to prevent side reactions . Optimization variables include temperature (60-80°C), solvent polarity (e.g., dichloromethane vs. ethanol), and catalyst concentration. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with amino protons appearing as broad singlets (~δ 1.5-2.5 ppm) and ester carbonyls at ~δ 170-175 ppm in ¹³C NMR. Mass spectrometry (ESI-MS) provides molecular ion verification (e.g., [M+H]⁺ at m/z 230.3). Infrared (IR) spectroscopy identifies functional groups (N-H stretch ~3300 cm⁻¹, C=O ~1720 cm⁻¹) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Purify via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Store under inert gas (N₂/Ar) at 2-8°C to prevent hydrolysis of the ester group. Regular stability testing via TLC or HPLC is recommended .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound undergoes hydrolysis or substitution?

- Methodological Answer : Acidic hydrolysis proceeds via nucleophilic acyl substitution, yielding 9-amino-2-methylnonanoic acid. Alkaline conditions favor base-catalyzed ester saponification. Substitution reactions (e.g., with Grignard reagents) require deprotonation of the amine, which may necessitate protecting groups to avoid side reactions . Kinetic studies (e.g., UV-Vis monitoring) can elucidate rate constants and transition states .

Q. How does stereochemistry at the 2-methyl position influence biological activity or intermolecular interactions?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) to resolve enantiomers. Molecular docking simulations (AutoDock Vina) can predict binding affinities to biological targets (e.g., enzymes). Comparative bioassays (e.g., enzyme inhibition) between enantiomers reveal stereochemical effects on activity .

Q. What computational strategies validate spectroscopic data or predict novel derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model NMR chemical shifts and IR vibrations, cross-validating experimental data . QSAR models (e.g., using MOE software) predict bioactivity of derivatives by correlating electronic/steric parameters (logP, H-bond donors) with assay results .

Methodological and Data Analysis Questions

Q. How should researchers address contradictions in spectroscopic or bioassay data?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., fixed pH, temperature). Use statistical tools (ANOVA, t-tests) to assess variability. Cross-validate with orthogonal techniques (e.g., X-ray crystallography if NMR data is ambiguous) . Systematic reviews of literature (PRISMA guidelines) identify common pitfalls (e.g., solvent effects on NMR shifts) .

Q. What experimental designs minimize confounding variables in bioactivity studies?

- Methodological Answer : Employ randomized block designs for in vitro assays. Control for solvent effects (e.g., DMSO concentration ≤1%). Use negative controls (vehicle-only) and positive controls (known inhibitors). Dose-response curves (IC₅₀/EC₅₀) should span 3-5 log units to ensure robustness .

Q. How can systematic reviews or meta-analyses strengthen hypotheses about this compound’s mechanisms?

- Methodological Answer : Follow COSMOS-E guidelines: define inclusion/exclusion criteria (e.g., studies with ≥n=3 replicates), extract data using standardized forms, and assess bias via ROBINS-I tool. Meta-regression explores heterogeneity (e.g., differences in cell lines across studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.